molecular formula C31H49N3O7 B1436105 (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine CAS No. 252253-22-8

(2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B1436105
CAS No.: 252253-22-8
M. Wt: 575.7 g/mol
InChI Key: UBRRLFLWPDAYBP-YYLIZZNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine: is a synthetic peptide derivative composed of glutamic acid, leucine, and a decahydroquinoline (DCHA) moiety. This compound is primarily used in biochemical research and pharmaceutical applications due to its unique structural properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine typically involves the following steps:

    Protection of Amino Groups: The amino groups of glutamic acid and leucine are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the desired peptide.

    Formation of DCHA Moiety: The decahydroquinoline moiety is introduced through a specific reaction involving the peptide and a suitable precursor.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine is used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide synthesis and structure-activity relationships .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It is also employed in the development of peptide-based drugs .

Medicine: The compound has potential therapeutic applications, including the development of peptide-based drugs for various diseases. It is also used in drug delivery systems and as a diagnostic tool .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, cosmetics, and other biotechnological products .

Mechanism of Action

Molecular Targets and Pathways: (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, and proteins. The compound can modulate cellular signaling pathways, leading to various biological effects. The exact mechanism of action depends on the specific application and target .

Comparison with Similar Compounds

Uniqueness: (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine is unique due to its combination of glutamic acid, leucine, and the decahydroquinoline moiety. This unique structure imparts specific biological activities and makes it a valuable tool in research and pharmaceutical applications .

Properties

CAS No.

252253-22-8

Molecular Formula

C31H49N3O7

Molecular Weight

575.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C19H26N2O7.C12H23N/c1-12(2)10-15(18(25)26)20-17(24)14(8-9-16(22)23)21-19(27)28-11-13-6-4-3-5-7-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12,14-15H,8-11H2,1-2H3,(H,20,24)(H,21,27)(H,22,23)(H,25,26);11-13H,1-10H2/t14-,15-;/m0./s1

InChI Key

UBRRLFLWPDAYBP-YYLIZZNMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

sequence

EL

Origin of Product

United States

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